molecular formula C13H29NOSi B14553178 1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine CAS No. 61670-26-6

1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine

Cat. No.: B14553178
CAS No.: 61670-26-6
M. Wt: 243.46 g/mol
InChI Key: QWOMAQLXWWVLSW-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine is an organic compound belonging to the class of piperidines. This compound is characterized by its unique structure, which includes multiple methyl groups and a trimethylsilyl group attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine typically involves the reaction of 1,2,2,6,6-Pentamethyl-4-piperidone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The piperidine ring structure also contributes to its unique properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and other scientific applications.

Properties

CAS No.

61670-26-6

Molecular Formula

C13H29NOSi

Molecular Weight

243.46 g/mol

IUPAC Name

trimethyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxysilane

InChI

InChI=1S/C13H29NOSi/c1-12(2)9-11(15-16(6,7)8)10-13(3,4)14(12)5/h11H,9-10H2,1-8H3

InChI Key

QWOMAQLXWWVLSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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